molecular formula C8H7NO5 B1421382 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1025871-64-0

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1421382
CAS RN: 1025871-64-0
M. Wt: 197.14 g/mol
InChI Key: UZZTVORBQCDSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxymethyl compounds are generally derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). They are often used in the production of cellulose derivatives .


Synthesis Analysis

While specific synthesis methods for this compound were not found, carboxymethyl derivatives are typically synthesized through carboxymethylation, a process involving the reaction of a compound with monochloroacetic acid .


Molecular Structure Analysis

The molecular structure of carboxymethyl compounds typically involves a carboxylic acid group attached to a hydrocarbon chain. The presence of these functional groups can be confirmed through techniques such as Fourier Transform Infrared (FTIR) spectroscopy .


Chemical Reactions Analysis

Carboxymethyl compounds can undergo a variety of chemical reactions, including esterification and crosslinking . The specific reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

Carboxymethyl compounds generally exhibit good water solubility, biocompatibility, and biodegradability . Their specific physical and chemical properties can vary depending on the structure of the compound.

Scientific Research Applications

Biomedical Applications: Hydrogel Formation

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid: is utilized in the formation of hydrogels with potential biomedical applications. These hydrogels are based on natural, biodegradable materials and have gained interest due to their improved drug delivery profiles and tissue-mimicking architecture. The addition of phytic acid to carboxymethyl cellulose (CMC) engenders the formation of hydrogels stabilized by intermolecular bonds between the functional groups of both compounds . These hydrogels demonstrate antibacterial effects and improve cell viability, making them promising therapeutic scaffolds for skin tissue engineering .

Drug Delivery Systems

The compound plays a significant role in the development of safe drug delivery carriers. Due to its non-toxicity, good biodegradability, and biocompatibility, it’s an excellent candidate for creating CMC hydrogels. These hydrogels can entrap drugs like procaine and release them in a controlled manner, depending on the content of the matrix . This controlled release is crucial for effective therapeutic outcomes.

Tissue Engineering

In the field of tissue engineering, the hydrogels formed using this compound can mimic the natural tissue’s architecture, which is essential for the integration and support of new tissue growth. The biocompatibility assessed on fibroblast cells indicates that these hydrogels can significantly improve cell viability, highlighting their potential as scaffolds .

Water Treatment

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid: is also applied in water treatment processes. CMC-based hybrid composites, particularly their hydrogels, have shown promising results for the effective removal of dye pollutants, various inorganic metal ions, and even some radionuclides from contaminated waters . This application is critical for environmental protection and public health.

Food Industry

In the food industry, this compound is used as various auxiliary agents like thickeners, emulsion stabilizers, and moisture binders due to its odorless, tasteless, non-caloric, and physiologically inert properties . Its versatility makes it a valuable additive in numerous food products and their packaging.

Regenerative Medicine

The hydrogels containing 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid are also explored in regenerative medicine. Their high water content, porosity, and soft consistency make them ideal for applications that require the closest mimic of natural tissue in synthetic biomaterials .

Mechanism of Action

Future Directions

Research into carboxymethyl compounds is ongoing, with potential applications in areas such as drug delivery, tissue engineering, and environmental science . Further studies could focus on exploring new synthesis methods, improving the properties of these compounds, and expanding their range of applications.

properties

IUPAC Name

1-(carboxymethyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-6-2-1-5(8(13)14)3-9(6)4-7(11)12/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZTVORBQCDSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.